Potassium formate
Overview
Description
Synthesis Analysis
Potassium formate can be synthesized through the hydrogenation of carbon dioxide in the presence of potassium hydroxide, using specific catalysts such as iridium trihydride complexes. This process achieves high turnover numbers and frequencies, indicating its efficiency and potential for large-scale production (Tanaka, Yamashita, & Nozaki, 2009).
Molecular Structure Analysis
The molecular structure of potassium formate has been characterized in detail through various spectroscopic techniques. Studies on clean and potassium-modified surfaces have revealed insights into the adsorption and formation of chemisorbed formate, showing that potassium can significantly affect the molecular configuration and stability of formate on surfaces (Weisel, Robbins, & Hoffmann, 1993).
Chemical Reactions and Properties
Potassium formate participates in a range of chemical reactions, acting as a precursor for the formation of other compounds. For instance, its role in the hydrogenation of CO to formate on Ru surfaces has been studied, revealing mechanisms and potential applications in catalysis (Weisel, Chen, Hoffmann, Sun, & Weinberg, 1992).
Physical Properties Analysis
The physical properties of potassium formate, including its biodegradability and non-toxic nature, make it an environmentally friendly choice for applications such as road winter deicing. Its effectiveness in reducing groundwater deterioration without jeopardizing traffic safety has been demonstrated in aquifer scale studies (Hellsten, Salminen, Jørgensen, & Nystén, 2005).
Chemical Properties Analysis
The chemical properties of potassium formate allow for its use in various catalytic and environmental processes. For example, its role in promoting the synthesis of surface formate and in the reactions of formic acid on different metal surfaces highlights its versatility and potential in catalysis and synthesis processes (Toomes & King, 1996).
Scientific Research Applications
1. Alkali-Silica Reaction in Concrete
- Application Summary : Potassium formate is used in the study of the alkali-silica reaction (ASR) in concrete. This reaction is a chemical process between the alkali and hydroxyl ions present in the concrete pore solution and certain reactive forms of silica present in the aggregate .
- Methods of Application : The research involved an accelerated mortar bar test and its modification, which involves replacing sodium hydroxide solution with a potassium formate solution . Detailed SEM-EDS examinations were performed to confirm the presence of alkali–silica reaction and to analyze the influence of potassium formate on the microstructure of mortar .
- Results : The goal of this research was to estimate the influence of potassium formate on the potential of causing alkali–silica reaction in aggregates with different categories of reactivity (R0, R1, R2) .
2. Rheology and Thermal Degradation of Xanthan Gum
- Application Summary : Potassium formate is used in the study of the rheological behavior and thermal degradation of Xanthan gum. Xanthan gum solutions have gained increasing interest for their use as environmentally friendly chemicals in the oil industry .
- Methods of Application : The effect of thermal aging on the rheological behavior of xanthan solutions was studied as a function of the concentration in potassium formate .
- Results : Ionic strength below a threshold concentration does not prevent the degradation of the structure of xanthan after being submitted to aging at 165 °C . Aged solutions show an important loss of strength in their mechanical properties, lower pH, and higher content in furfural and hydroxymethylfurfural . Highly concentrated formate brines are necessary to maintain the strength of the rheological properties after exposure to high-temperature environments .
3. Oil Well Injection Fluids
- Application Summary : Potassium formate is mainly used to prepare water-bearing oil well injection fluids . In the late 1990s, potassium formate was applied to drilling and completion fluids, especially in high-density drilling and completion fluid systems, and achieved good results .
- Methods of Application : The preparation of drilling fluid system with potassium formate has outstanding advantages such as strong inhibition, good compatibility, environmental protection, and reservoir protection .
- Results : The on-site application results indicate that potassium formate inhibits the hydration of clay .
4. Synthesis of Liquid Phantom
- Application Summary : Potassium formate has been used as a biochemical component for the synthesis of liquid phantom to study the Raman reconstruction by Wiener estimation .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
5. Production of Potassium
- Application Summary : Potassium formate acts as an intermediate in the formate potash process for the production of potassium .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
6. Hydroxycarbonylation of Aryl Halides
- Application Summary : Potassium formate has been used for the hydroxycarbonylation of aryl halides .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
7. Deicing Agent
- Application Summary : Potassium formate is a deicing salt used on roads . It is environmentally friendly and induces less leaching of trace metals from roadsides than do sodium chloride and acetates .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Future Directions
The global potassium formate market is projected to reach USD 1190 million by 2033, expanding at a CAGR of 4.7% during the forecast period . The demand for potassium formate is driven by the continuous pressure on end-use industries to reduce operating costs, enhance efficiency, and boost productivity .
Relevant Papers
Several papers have been published on potassium formate. For instance, a paper titled “Electrolyte formulation strategies for potassium-based batteries” discusses the principles for formulating organic electrolytes for potassium-based batteries . Another paper titled “Evaluation of potassium formate as a potential modifier of TEG for high performance natural gas dehydration process” discusses the use of potassium formate in the natural gas dehydration process .
properties
IUPAC Name |
potassium;formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.K/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIZEGIEIOHZCP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHKO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64-18-6 (Parent) | |
Record name | Potassium formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6029626 | |
Record name | Formic acid, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.116 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA, Colorless solid; [HSDB] Exceedingly hygroscopic; [Merck Index] Fine white crystals; [MSDSonline] | |
Record name | Formic acid, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium formate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6801 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN 100 CC WATER: 331 G @ 18 °C, 657 G @ 80 °C; SOL IN ALCOHOL; INSOL IN ETHER | |
Record name | POTASSIUM FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5707 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.91 | |
Record name | POTASSIUM FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5707 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Potassium formate | |
Color/Form |
COLORLESS GRANULES, COLORLESS RHOMBIC CRYSTALS | |
CAS RN |
590-29-4 | |
Record name | Potassium formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formic acid, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formic acid, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25I90B156L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | POTASSIUM FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5707 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
167 °C | |
Record name | POTASSIUM FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5707 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.